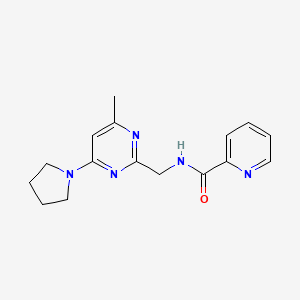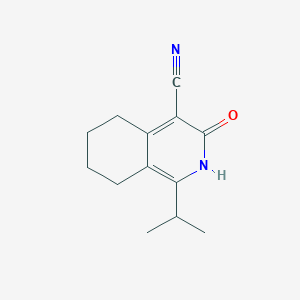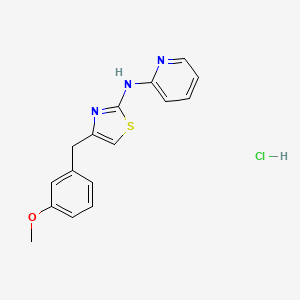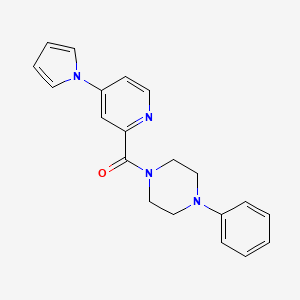
5-(4-氯苯基)-1-(2,5-二氯苯基)-1H-吡唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a derivative of the pyrazole class, which is known for its diverse biological activities and potential in drug development. While the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and analyzed, offering insights into the chemical behavior and properties that may be extrapolated to the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation or cyclization reactions. For instance, a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized through a condensation/cyclization reaction involving a chalcone derivative and hydrazine hydrochloride . This suggests that similar synthetic strategies could be employed for the synthesis of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, with appropriate modifications to the starting materials to introduce the desired chlorophenyl groups.
Molecular Structure Analysis
Crystallographic and spectroscopic techniques are commonly used to determine the structure of pyrazole derivatives. For example, the crystal structure of a similar compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was elucidated using X-ray diffraction, and its molecular geometry was confirmed through DFT calculations . These methods could be applied to determine the precise molecular structure of the compound of interest, providing valuable information on its conformation and electronic distribution.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. An example is the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide via reaction with 2,3-diaminopyridine . This indicates that the carboxylic acid group in pyrazole compounds is reactive and can be modified to produce different derivatives, which may include the formation of amides, esters, or other functional groups from the carboxylic acid moiety of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from experimental and computational studies. Vibrational spectroscopy, HOMO-LUMO analysis, and molecular docking studies provide insights into the electronic properties, potential biological activity, and reactivity of these compounds . For instance, the negative electrostatic potential regions in a related compound were found to be localized over the carbonyl and phenyl rings, indicating possible sites for electrophilic attack . Such studies could be conducted on 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid to predict its reactivity and interactions with biological targets.
科学研究应用
合成和生物应用
5-(4-氯苯基)-1-(2,5-二氯苯基)-1H-吡唑-3-羧酸,作为吡唑羧酸衍生物的一部分,因其显著的生物活性而得到认可。由于其具有抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒的特性,这些化合物作为各种生物活性化合物的合成中的关键支架。这些衍生物的合成及其生物应用为科学研究提供了一个有前景的领域,特别是在医药化学领域,旨在开发新的治疗剂 (Cetin, 2020).
有机氯化合物的环境影响
对与5-(4-氯苯基)-1-(2,5-二氯苯基)-1H-吡唑-3-羧酸在结构上相关的有机氯化合物,如氯酚的研究,评估了它们的环境影响。这些研究发现对哺乳动物和水生生物有中等的毒性作用,长期接触鱼类可能有相当大的毒性。这些化合物的环境持久性因存在能够生物降解它们的适应性微生物菌群而异。它们强烈的感官效应是一个显著的特征,表明有必要进一步探索它们的环境归宿和生物降解途径 (Krijgsheld & Gen, 1986).
杂化催化剂在合成中的应用
含吡唑核的化合物的合成,如5-(4-氯苯基)-1-(2,5-二氯苯基)-1H-吡唑-3-羧酸,得益于杂化催化剂的使用。这些催化剂促进了具有潜在药用价值的结构复杂分子的开发。对有机催化剂、金属催化剂、离子液体催化剂、纳米催化剂和绿色溶剂应用的研究拓宽了创造具有增强生物利用度和药理特性的新型治疗化合物的范围 (Parmar, Vala, & Patel, 2023).
氯酚和废物焚烧
与5-(4-氯苯基)-1-(2,5-二氯苯基)-1H-吡唑-3-羧酸相关的氯酚的研究表明,它们在市政固体废物焚烧 (MSWI) 等过程中作为二恶英的前体。这项研究提供了氯酚与其他潜在前体之间的相关性的见解,强调了理解二恶英形成机制以减轻环境污染的必要性 (Peng et al., 2016).
属性
IUPAC Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)14-8-13(16(22)23)20-21(14)15-7-11(18)5-6-12(15)19/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUUAZLLMJXFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)
![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)



![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)
![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)

![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)
![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)
